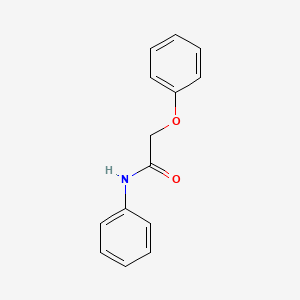

2-phenoxy-N-phenylacetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenoxy-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(15-12-7-3-1-4-8-12)11-17-13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLGLFVMQUNFST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877479 | |

| Record name | PHENOXYACETANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18705-01-6 | |

| Record name | NSC99249 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PHENOXYACETANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Phenoxy-N-Phenylacetamide and Its Derivatives

The traditional synthesis of the this compound core relies on robust and well-documented reactions, primarily involving direct etherification and multi-step sequences that utilize reactive halogenated intermediates.

The formation of the this compound structure can be achieved through direct bond-forming strategies targeting either the ether linkage or the amide bond. One common approach involves the reaction of phenoxyacetic acid with aniline (B41778) in the presence of a dehydrating agent like thionyl chloride. This method proceeds via the formation of a phenoxyacetyl chloride intermediate, which subsequently reacts with aniline to form the target amide.

Another direct etherification method, a variation of the Williamson ether synthesis, involves the reaction of a substituted phenol (B47542) with a 2-halo-N-phenylacetamide. For instance, various substituted this compound compounds have been prepared by reacting the appropriate chloro-compound with different phenols. orientjchem.org This reaction is typically performed under basic conditions to deprotonate the phenol, enhancing its nucleophilicity. The resulting phenoxide then displaces the halide from the acetamide (B32628). nih.gov

A prevalent and versatile strategy for synthesizing this compound and its derivatives is a multi-step approach that begins with the synthesis of a halogenated precursor. orientjchem.org

Synthesis of 2-chloro-N-phenylacetamide: The key intermediate, 2-chloro-N-phenylacetamide, is commonly synthesized via the chloroacetylation of aniline. orientjchem.orgnih.gov In a typical procedure, chloroacetyl chloride is added to a solution of aniline, often in a basic medium or with a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct. orientjchem.orgnih.gov

Synthesis of 2-bromo-N-phenylacetamide: In some synthetic routes, 2-bromo-N-phenylacetamide is preferred over its chloro-analogue due to bromine being a better leaving group. mdpi.com This can lead to higher yields or allow reactions that are otherwise unsuccessful. For example, one study reported that substitution reactions to produce 2-(4-formylphenoxy)-N-phenylacetamides were unsuccessful with 2-chloro-N-phenylacetamides but proceeded effectively when 2-bromo-N-phenylacetamides were used. mdpi.com

Reaction with Phenols: Once the 2-halo-N-phenylacetamide intermediate is obtained, it is reacted with a phenol or a substituted phenol to form the ether linkage. This nucleophilic substitution reaction is typically conducted in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), in the presence of a base like anhydrous potassium carbonate (K₂CO₃). orientjchem.orgmdpi.com The base deprotonates the phenol, and the addition of a catalytic amount of potassium iodide (KI) can facilitate the reaction, particularly when using the chloro-intermediate. orientjchem.orgmdpi.com For instance, 2-(4-formylphenoxy)-N-(aryl)acetamides have been synthesized in high yields (80-86%) by reacting 2-chloro-N-phenylacetamide with the potassium salt of p-hydroxybenzaldehyde in refluxing DMF. arkat-usa.org

A summary of representative reactions is provided in the table below.

Table 1: Multi-Step Synthesis via Halo-Intermediates| Intermediate | Phenol | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-chloro-N-phenylacetamide | p-hydroxybenzaldehyde | KOH/DMF | 2-(4-formylphenoxy)-N-phenylacetamide | 80-86% | arkat-usa.org |

| 2-chloro-N-phenylacetamide | Substituted phenols | K₂CO₃/KI/Acetone | Substituted 2-phenoxy-N-phenylacetamides | N/A | orientjchem.org |

| 2-bromo-N-phenylacetamides | 4-hydroxybenzaldehyde | K₂CO₃/KI/Acetone | 2-(4-formylphenoxy)-N-phenylacetamides | 54-87% | mdpi.com |

An alternative multi-step pathway to access derivatives of this compound employs the Leuckart reaction. nih.govnih.gov The Leuckart reaction is a reductive amination process that converts ketones or aldehydes into amines using reagents like ammonium (B1175870) formate (B1220265) or formamide (B127407) at high temperatures (120-165 °C). nih.govwikipedia.org

This synthetic sequence typically involves three stages:

Amine Synthesis: An aromatic ketone (e.g., 1-(4-chlorophenyl)ethanone) is converted to its corresponding amine (e.g., 1-(4-chlorophenyl)ethanamine) via the Leuckart reaction. nih.govggu.ac.in

Chloroacetylation: The newly synthesized amine is then acylated using chloroacetyl chloride in the presence of a base to yield a 2-chloro-N-(substituted)acetamide intermediate. nih.gov

Etherification: Finally, this chloro-intermediate is reacted with various substituted phenols in the presence of a base (e.g., anhydrous K₂CO₃) and a catalyst (e.g., KI) in refluxing acetone to produce the desired 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. nih.govnih.gov

This pathway is particularly useful for creating derivatives with specific substitutions on the N-phenyl ring that are introduced via the initial ketone. nih.govresearchgate.net

Innovative and Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry seeks to improve efficiency, selectivity, and environmental compatibility. In the context of this compound synthesis, this has led to the development of novel catalytic methods and the application of multicomponent reactions.

Transition metal catalysis offers powerful tools for forming C-N and C-O bonds. An iron(III) chloride-catalyzed direct amidation of esters provides a solvent-free method for synthesizing amides. mdpi.com This approach has been successfully applied to phenoxy esters, which react with amines in the presence of 15 mol% FeCl₃ at 80 °C to afford this compound products in good yields (70-89%). mdpi.com This method avoids the need to pre-activate the carboxylic acid or form the halo-acetamide intermediate, representing a more atom-economical and environmentally benign route.

Copper catalysts are also employed, particularly in "click chemistry" applications to build more complex structures onto the core acetamide scaffold. For example, 2-azido-N-phenylacetamides (synthesized from 2-chloro-N-phenylacetamide) can be reacted with terminal alkynes in a copper-catalyzed 1,3-dipolar cycloaddition to yield 1,2,3-triazole-substituted N-phenylacetamides. rsc.org While not a direct synthesis of the core, this demonstrates the utility of transition metals in derivatizing the scaffold. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient for generating molecular diversity. arkat-usa.orgtandfonline.com Derivatives of this compound, particularly those bearing a reactive aldehyde group like 2-(4-formylphenoxy)-N-(aryl)acetamide, serve as valuable building blocks in MCRs. arkat-usa.orgtandfonline.com

These strategies create novel hybrid molecules where the this compound unit is fused or linked to other heterocyclic systems. arkat-usa.org A common example is a three-component reaction between a 2-(4-formylphenoxy)-N-(aryl)acetamide, malononitrile (B47326), and an active methylene (B1212753) compound (such as dimedone or 4-hydroxycoumarin). arkat-usa.org This one-pot synthesis, often catalyzed by a base like piperidine, leads to the formation of complex, fused 4H-pyran systems incorporating the parent acetamide structure. arkat-usa.org Similarly, Hantzsch-like reactions have been used to synthesize various dihydropyridine (B1217469) derivatives linked to the phenoxy-N-arylacetamide core. tandfonline.com

Table 2: Multicomponent Reactions Involving this compound Derivatives

| Aldehyde Precursor | Reactant 2 | Reactant 3 | Catalyst | Resulting Hybrid Structure | Reference |

|---|---|---|---|---|---|

| 2-(4-formylphenoxy)-N-phenylacetamide | Malononitrile | Dimedone | Piperidine | 2-Amino-3-cyano-4H-chromene hybrid | arkat-usa.org |

| 2-(4-formylphenoxy)-N-phenylacetamide | Malononitrile | 4-Hydroxycoumarin | Piperidine | Pyrano[3,2-c]chromene hybrid | arkat-usa.org |

| 2-(4-formylphenoxy)-N-arylacetamides | 3-Aminocrotononitrile | - | Hantzsch Reaction | 1,4-Dihydropyridine-dicarbonitrile hybrid | tandfonline.com |

| 2-(4-formylphenoxy)-N-arylacetamides | 1,3-Dicarbonyl compounds | Ammonium acetate | Hantzsch Reaction | Fused-dihydropyridine hybrid | tandfonline.com |

| Arylidene malononitrile (from o-alkyl vanillin (B372448) derivative) | Methylarylketones | Sodium ethoxide | - | Polyfunctionalized pyridine (B92270) hybrid | ekb.egresearchgate.net |

These MCR strategies highlight a modern approach where the this compound scaffold is not just the final target but a key component in building more elaborate and potentially functional molecules. tandfonline.comresearchgate.net

Green Chemistry Principles and Sustainable Practices in the Synthesis of this compound

The synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry, which aims to create more environmentally sustainable chemical processes. The simple and straightforward nature of its synthesis makes it an attractive candidate for developing affordable and effective therapeutic agents. mdpi.comresearchgate.net

Key strategies in the green synthesis of these compounds include:

Microwave-assisted synthesis: This method can lead to higher yields and shorter reaction times, reducing energy consumption. For instance, the synthesis of substituted phenoxy oxazolines, which are related structures, has been achieved using microwave irradiation. nih.gov

Use of benign solvents: Research has focused on replacing hazardous organic solvents with more environmentally friendly alternatives like water or conducting reactions in dry media. nih.govresearchgate.net For example, the synthesis of phenoxy acetic acids, a precursor to the target compound, has been performed in acetone. nih.gov

Catalysis: The use of catalysts, such as potassium iodide in substitution reactions, can improve reaction efficiency. mdpi.com The development of recyclable catalysts is a key goal to minimize waste.

While specific research on applying all green chemistry principles directly to this compound is still emerging, the methodologies applied to its derivatives and precursors highlight a clear trend towards more sustainable synthetic practices.

Post-Synthetic Functionalization and Derivatization Strategies

The this compound core structure is a versatile platform that allows for extensive chemical modifications to develop novel compounds with a wide range of biological activities. mdpi.comnih.gov These modifications can be strategically applied to different parts of the molecule to fine-tune its properties.

Chemical Modifications at the Phenoxy Moiety

The phenoxy group is a common site for introducing chemical diversity into the this compound scaffold. The aromatic ring of this moiety can undergo various substitution reactions to introduce different functional groups.

Common modifications include:

Substitution with electron-withdrawing and electron-donating groups: In one study, derivatives were synthesized with various substituents on the phenoxy ring, including bromo, nitro, tert-butyl, and methoxy (B1213986) groups, to investigate their pharmacological activities. nih.gov

Introduction of halogens and nitro groups: A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized to explore their potential as antitubercular agents. mdpi.comresearchgate.net

Addition of formyl groups: 2-(4-formylphenoxy)-N-phenylacetamides have been synthesized as key intermediates for further reactions, such as Knoevenagel condensation. mdpi.comtandfonline.com

Incorporation of larger chemical entities: The phenoxy group has been linked to other complex moieties like thiazolidine-2,4-dione-acridine hybrids and 1,4-dihydropyridines to create novel hybrid molecules. mdpi.comtandfonline.com

The following table summarizes some of the synthesized derivatives with modifications at the phenoxy moiety and their reported yields.

| Derivative Name | Modification at Phenoxy Moiety | Reported Yield | Reference |

| 2-(4-Bromophenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide | 4-Bromo | - | nih.gov |

| N-(1-(4-Chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | 4-Nitro | - | nih.gov |

| 2-(4-(Tert-butyl)phenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide | 4-Tert-butyl | - | nih.gov |

| N-(1-(4-Chlorophenyl)ethyl)-2-(4-methoxyphenoxy)acetamide | 4-Methoxy | - | nih.gov |

| 2-(3-Fluoro-4-nitrophenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide | 3-Fluoro, 4-Nitro | 39.7% | mdpi.com |

| N-(2-Cyanophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | 3-Fluoro, 4-Nitro | 31.1% | mdpi.com |

| 2-(4-Formylphenoxy)-N-phenylacetamides | 4-Formyl | 54-87% | mdpi.com |

Chemical Modifications at the Amide Nitrogen and Phenyl Ring

The amide nitrogen and the N-phenyl ring are also key sites for derivatization, allowing for the exploration of structure-activity relationships.

N-Phenyl Ring Substitutions: The N-phenyl ring can be substituted with various groups to modulate the compound's properties. For instance, a range of substituents, including halogens and electron-donating or -withdrawing groups, have been introduced on the aniline-derived phenyl ring to create novel anticancer agents. researchgate.net In another study, trifluoromethyl and cyano groups were introduced on the N-phenyl ring of 2-(3-fluoro-4-nitrophenoxy)acetamide derivatives. mdpi.com The presence of electron-withdrawing groups on the N-phenyl ring has been shown to influence the biological activity of some derivatives. mdpi.com

N-Alkylation/Arylation: The hydrogen on the amide nitrogen can be substituted with various alkyl or aryl groups. A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized by reacting substituted phenols with N-(1-phenylethyl)amines. nih.gov The introduction of a 1-phenylethyl group at the amide nitrogen was a key modification in this study. nih.gov

The table below provides examples of derivatives with modifications at the N-phenyl ring.

| Derivative Name | Modification at N-Phenyl Ring | Reported Yield | Reference |

| 2-(3-Fluoro-4-nitrophenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide | 2-Trifluoromethyl | 39.7% | mdpi.comresearchgate.net |

| N-(2-Cyanophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | 2-Cyano | 31.1% | mdpi.comresearchgate.net |

| 2-Phenoxy-N-(1-(p-tolyl)ethyl)acetamide | N-(1-(p-tolyl)ethyl) | - | nih.gov |

Stereoselective Synthesis of Advanced this compound Analogs

The principles of stereoselective synthesis are crucial when modifications to the this compound scaffold result in the formation of chiral centers. Different stereoisomers of a molecule can have significantly different biological activities. While the literature reviewed does not extensively detail the stereoselective synthesis of advanced this compound analogs, the fundamental strategies of asymmetric synthesis would be applicable. beilstein-journals.org These methods include the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis to control the formation of a specific stereoisomer. researchgate.netbeilstein-journals.org For example, the synthesis of pinane-based 2-amino-1,3-diols was achieved in a stereoselective manner, demonstrating a relevant synthetic strategy that could be adapted. beilstein-journals.org

Molecular Structure, Conformation, and Advanced Spectroscopic Characterization

Advanced Spectroscopic Investigations for Comprehensive Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is employed to unequivocally determine the structure of 2-phenoxy-N-phenylacetamide and its derivatives.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: In the ¹H NMR spectrum of this compound derivatives, the protons of the methylene (B1212753) group (OCH₂) typically appear as a singlet signal. For instance, in some derivatives, this singlet is observed in the range of 4.72–4.74 ppm acs.org. In a specific derivative, 2-(4-formylphenoxy)-N-(p-tolyl)acetamide, the methylene protons (-OCH₂-) present a singlet at 4.82 ppm arkat-usa.org. Another study on N-phenyl-2-(phenylsulfanyl)acetamide reported the methylene singlet at δ 3.84 ppm iucr.org. The amide proton (NH) signal is also characteristic, often appearing as a singlet at a higher chemical shift, such as 10.19 ppm in a thieno[2,3-b]pyridine (B153569) derivative semanticscholar.org. The aromatic protons of the phenyl and phenoxy rings typically resonate as multiplets in the aromatic region of the spectrum acs.orgiucr.org.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivative, the carbonyl carbon (C=O) of the amide gives a signal around δ 166.08 ppm, while the methylene carbon (OCH₂) is observed at approximately δ 67.88 ppm researchgate.net. The aromatic carbons appear in the typical downfield region.

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, confirming the connectivity of the molecular structure. For example, in a complex derivative, HMBC was used to confirm correlations between specific protons and carbons, solidifying the structural assignment mdpi.com.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| -OCH₂- | 4.72-4.74 | Singlet | acs.org |

| -OCH₂- | 4.82 | Singlet | arkat-usa.org |

| -OCH₂- | 3.84 | Singlet | iucr.org |

| -NH (amide) | 10.19 | Singlet | semanticscholar.org |

| Aromatic Protons | Multiplets | - | acs.orgiucr.org |

IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound.

N-H Stretching: The stretching vibration of the amide N-H bond typically appears as a distinct band in the region of 3420–3272 cm⁻¹ mdpi.com. In some derivatives, this band is observed around 3275 cm⁻¹ acs.org.

C=O Stretching: The carbonyl (C=O) group of the amide function gives rise to a strong absorption band. This band is commonly found in the range of 1710–1670 cm⁻¹ acs.org. For a specific derivative, two carbonyl bands were observed at 1705 and 1681 cm⁻¹ acs.org.

C-O Stretching: The stretching vibrations of the ether C-O bond are also identifiable in the IR spectrum.

The presence and position of these absorption bands provide confirmatory evidence for the key functional groups within the molecule.

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3420-3272 | mdpi.com |

| N-H Stretch | 3275 | acs.org |

| C=O Stretch | 1710-1670 | acs.org |

| C=O Stretch | 1705, 1681 | acs.org |

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): The mass spectrum of a this compound derivative will show a molecular ion peak (M⁺) corresponding to its molecular weight. For instance, a derivative showed a molecular ion peak at m/z 255 arkat-usa.org.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For example, the HRMS data for N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide calculated for C₁₅H₉ClF₄N₂O₄ [M+Na]⁺ was 415.0085, with the found value being 415.0099, confirming the elemental composition researchgate.net.

These mass spectrometric techniques are crucial for verifying the identity and purity of synthesized this compound compounds acs.orgarkat-usa.orgresearchgate.net.

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. For a derivative, N-phenyl-2-(phenylsulfanyl)acetamide, X-ray analysis revealed that the asymmetric unit contains two independent molecules with similar but not identical conformations iucr.org. The analysis showed that the phenyl and acetamide (B32628) groups are nearly coplanar, while the sulfanylbenzene group is almost perpendicular to this plane iucr.org. This technique is invaluable for understanding the precise molecular geometry and intermolecular interactions, such as hydrogen bonding, in the crystalline state iucr.org.

Conformational Analysis and Isomerism of this compound

In the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, the C(phenyl)—S—C—C(carbonyl) torsion angles were found to be 72.1(3)° and 65.13(3)° for the two independent molecules, indicating a twisted conformation iucr.org. The presence of stereogenic centers in some derivatives can lead to stereoisomerism, with different enantiomers or diastereomers potentially exhibiting distinct biological activities. Intramolecular hydrogen bonding can also play a role in stabilizing specific conformations.

Vibrational and Electronic Transitions Studies

Vibrational spectroscopy, primarily IR spectroscopy as discussed in section 3.1.2, probes the vibrational energy levels of the molecule. The absorption of infrared radiation excites the molecule from its ground vibrational state to a higher vibrational state, corresponding to the stretching and bending of bonds.

Electronic transitions are studied using UV-Visible spectroscopy. These transitions involve the promotion of an electron from a lower energy molecular orbital to a higher energy molecular orbital upon absorption of ultraviolet or visible light. The chromophores in this compound, such as the phenyl rings and the carbonyl group, give rise to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands can be influenced by the solvent and the substituents on the aromatic rings.

Theoretical and Computational Chemistry

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of 2-phenoxy-N-phenylacetamide at the electronic level.

Density Functional Theory (DFT) is a widely used method to investigate the electronic structure of this compound and its analogues. researchgate.netscispace.comxisdxjxsu.asia DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-31G**++, provide insights into the molecule's reactivity and interaction potential. scispace.comxisdxjxsu.asia

Analysis of the Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. scispace.com For instance, in QSAR studies of 2-phenoxyacetamide (B1293517) analogues as monoamine oxidase (MAO) inhibitors, a negative correlation for HOMO energy suggested that electrophilic groups might enhance activity. crpsonline.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. scispace.com

Molecular Electrostatic Potential (MESP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scispace.com These maps reveal the regions of negative potential, typically around electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack, and regions of positive potential, usually around hydrogen atoms, which are prone to nucleophilic attack. scispace.com Additionally, Mulliken charge distribution analysis provides quantitative values for the charge allocated across the molecule's atoms, further clarifying its electronic structure. xisdxjxsu.asia

Table 1: DFT-Calculated Properties of this compound Derivatives

| Property | Method | Basis Set | Significance | References |

|---|---|---|---|---|

| HOMO/LUMO Energies | DFT/B3LYP | 6-31G**++ | Predicts chemical reactivity and intramolecular charge transfer. | scispace.com |

| Molecular Electrostatic Potential (MESP) | DFT/B3LYP | 6-31G**++ | Identifies reactive sites for electrophilic and nucleophilic interactions. | scispace.com |

Ab initio calculations, which are based on first principles without experimental parameters, have been employed to study the properties of this compound derivatives. Methods like Møller-Plesset perturbation theory (MP2) have been used alongside DFT to analyze ground state geometries, such as bond lengths and angles. xisdxjxsu.asia Comparisons between results in the gaseous phase and in various solvents (e.g., water, ethanol, acetone) help to determine solvent effects on the molecular structure. xisdxjxsu.asia These calculations are fundamental for obtaining the optimal molecular geometry and understanding the molecule's stability and energetics. xisdxjxsu.asiaorientjchem.org For fused heterocycles derived from related acetamides, ab initio calculations have also been used to understand their regioselective synthesis. acs.orgsemanticscholar.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and intermolecular interactions of this compound derivatives over time. researchgate.netscispace.com By simulating the motion of atoms and molecules, MD provides a dynamic picture of how these compounds behave in a biological environment, such as in the presence of a target protein or solvent. scispace.comsemanticscholar.org

Simulations, ranging from nanoseconds to microseconds, are performed to evaluate the stability of ligand-protein complexes identified through molecular docking. scispace.comsemanticscholar.org For example, a 150 ns MD simulation was used to assess the binding stability of a derivative complexed with its target. scispace.com These simulations help to understand how the ligand adapts its conformation within the binding site and to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation. semanticscholar.org The root-mean-square deviation (RMSD) of the ligand and protein backbone is often monitored to confirm the stability of the complex. nih.gov Furthermore, MD simulations are crucial for refining binding energy calculations using methods like MM/PBSA (Molecular Mechanics/Poisson–Boltzmann Surface Area), which provides a more accurate estimation of binding affinity by averaging over multiple snapshots from the simulation trajectory. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Both 2D and 3D-QSAR models have been developed for various derivatives of the this compound scaffold to predict their activity against a range of biological targets. researchgate.net These models are crucial for understanding which structural features are important for a desired biological effect and for guiding the design of more potent compounds.

2D-QSAR: These models correlate biological activity with physicochemical descriptors calculated from the 2D structure, such as molecular weight, polarizability, and electronic parameters (e.g., LUMO energy). crpsonline.comresearchgate.net For a series of derivatives with Hypoxia-Inducible Factor-1 (HIF-1) inhibitory activities, 2D-QSAR models were developed using Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) methods. researchgate.net Similarly, a 2D-QSAR model for MAO-B inhibitory activity showed that molecular weight and beta polarizability were key descriptors. crpsonline.com

3D-QSAR: These models consider the 3D structure of the molecules and their alignment. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR techniques. researchgate.netsemanticscholar.org These methods generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For example, CoMFA was used to investigate the structure-activity relationship of derivatives as herbicidal agents and CYP1A2 substrates. researchgate.netnih.gov For a set of analogues acting as influenza A virus inhibitors, both CoMFA and CoMSIA models were developed to provide reliable activity predictions. semanticscholar.orgresearchgate.net

Table 2: Examples of QSAR Studies on this compound Derivatives

| Target/Activity | QSAR Model Type | Key Findings/Descriptors | References |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) Inhibition | 2D-QSAR | HOMO energy, Molecular Weight, Beta Polarizability are important for activity. | crpsonline.com |

| Hypoxia-Inducible Factor-1 (HIF-1) Inhibition | 2D & 3D-QSAR | Various descriptors identified through MLR, PCR, and kNN-MFA methods. | researchgate.net |

| Carbonic Anhydrase (hCA IX, XII) Inhibition | 2D-QSAR | Validated models developed to elucidate descriptors controlling activity. | nih.gov |

| Herbicidal Activity | 3D-QSAR (CoMFA) | Steric and electronic field distributions were key to activity against various weeds. | nih.gov |

Molecular Docking Investigations for Ligand-Target Interactions (with non-human or in vitro biological targets)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. orientjchem.org This method is extensively used to study this compound derivatives, providing insights into their potential mechanisms of action and guiding structure-based drug design. nih.govnih.gov Docking studies have explored the interactions of these compounds with a wide array of non-human or in vitro biological targets.

The process involves placing the ligand into the binding site of the target and calculating a docking score, which represents the binding affinity (e.g., in kcal/mol). orientjchem.orgnih.gov The resulting poses are analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking with the amino acid residues of the target. semanticscholar.org

For example, derivatives have been docked into the active sites of bacterial enzymes like DNA topoisomerase II, dihydrofolate reductase (DHFR), and tyrosyl-tRNA synthetase (TyrRS) to explore their potential as antibacterial agents. dntb.gov.uaacs.org Other studies have investigated interactions with cancer-related targets such as the P53 mutant Y220C, Bcl2, EGFR, and VEGFR-2, as well as human carbonic anhydrase isoforms (hCA I, II, IX, XII) and α-glucosidase. researchgate.netnih.govnih.govnih.govdntb.gov.uanih.gov These studies help to rationalize the observed biological activities and provide a structural basis for further optimization. nih.gov

Table 3: Selected Molecular Docking Studies of this compound Derivatives

| Derivative Class | Biological Target | Key Interactions/Findings | Binding Energy (kcal/mol) | References |

|---|---|---|---|---|

| Chalcone (B49325) incorporating 2-phenoxy-N-arylacetamide | P53 cancer mutant Y220C, Bcl2 | Interacted with active sites via multiple hydrogen bonds and hydrophobic interactions. | -22.8 (P53), -24.2 (Bcl2) | nih.govdntb.gov.ua |

| N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide (B32628) derivatives | EGFR, VEGFR-2 | Showed high binding affinities for the target receptors. | -5.032 (EGFR), -9.925 (VEGFR-2) | researchgate.net |

| Benzylidene amino phenyl acetamides | S. aureus Thymidylate Kinase (TMK) | Formed hydrogen bonds and π-π stacking with key residues (Arg48, Arg36, Phe66). | -3.27 | semanticscholar.org |

| Isatin (B1672199) N-phenylacetamide based sulphonamides | Human Carbonic Anhydrase (hCA) isoforms | Predicted binding conformations and affinities towards hCA I, II, IX, and XII. | N/A (reported as Kᵢ values) | nih.gov |

| Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide | α-glucosidase | Showed uncompetitive inhibition with low binding energy at the active site. | N/A | nih.govnih.gov |

In Silico Prediction of Molecular and Pharmacokinetic Properties (excluding human trials)

In the field of medicinal chemistry, computational methods serve as indispensable tools for forecasting the molecular and pharmacokinetic characteristics of novel compounds, thereby expediting the drug discovery process. xisdxjxsu.asia For this compound and its derivatives, in silico studies, including Quantitative Structure-Activity Relationship (QSAR), molecular docking, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, have been instrumental. nih.govtandfonline.com These theoretical investigations offer crucial insights into the electronic properties, reactive sites, and conformational flexibility of these compounds, which helps in understanding their mode of action and in designing more potent pharmaceutical agents. xisdxjxsu.asia

Computational tools and servers such as SwissADME, admetSAR, and pkCSM are frequently employed to generate these predictions. researchgate.netdntb.gov.ua Theoretical approaches like Density Functional Theory (DFT) are fundamental in studying molecular structures, electronic properties, and stability in detail. frontiersin.org DFT calculations, often performed with software like Gaussian 09W, provide reliable data on molecular geometries and electronic distribution. xisdxjxsu.asiafrontiersin.org This information is vital for understanding the structure-activity relationships that determine the biological activity of these molecules. xisdxjxsu.asia

Research has utilized these computational models to predict the drug-likeness and pharmacokinetic profiles of various this compound derivatives. researchgate.netresearchgate.net For instance, in silico assessments of newly designed compounds based on this scaffold have indicated favorable ADME characteristics, such as high intestinal absorption and permeability across the blood-brain barrier. frontiersin.org Furthermore, predictions suggest that certain derivatives have the potential to be orally active drugs. nih.govdntb.gov.ua

Predicted Molecular Properties

Computational studies have been employed to elucidate the structural and electronic properties of this compound derivatives. These theoretical analyses provide a deeper understanding of the molecule's behavior and potential interactions at a molecular level.

| Computational Method | Predicted Properties | Research Focus |

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, stability, bond lengths, molecular conformations. xisdxjxsu.asiafrontiersin.org | To analyze the fundamental electronic and structural characteristics of N-phenylacetamide derivatives. xisdxjxsu.asiafrontiersin.org |

| 2D-QSAR & 3D-QSAR | Prediction of biological activity based on molecular descriptors. tandfonline.com | To build models that reliably predict the anti-influenza activity of novel derivatives. tandfonline.com |

| Molecular Docking | Binding patterns and affinity to biological targets (e.g., enzymes, receptors). nih.govtandfonline.com | To rationalize in vitro biological results and understand interactions with key residues of target proteins. nih.govtandfonline.com |

Predicted Pharmacokinetic Properties (ADMET)

The pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical factor in its development as a potential therapeutic agent. In silico tools provide initial screening of these properties for this compound and its analogues.

| Compound/Derivative | Gastrointestinal (GI) Absorption | Blood-Brain Barrier (BBB) Permeability | P-glycoprotein (P-gp) Substrate | Cytochrome P450 (CYP) Inhibition |

| Substituted 2-phenoxy-N-phenylacetamides (General) | High frontiersin.orgorientjchem.org | Permeant frontiersin.orgorientjchem.org | Non-substrate orientjchem.org | Inhibitor of CYP1A2, CYP2C19, CYP2C9; Non-inhibitor of CYP2D6. frontiersin.orgorientjchem.org |

| Indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives | Predicted to be orally active. nih.govdntb.gov.ua | Not specified | Not specified | Not specified |

| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives | Favorable ADMET properties predicted. tandfonline.com | Not specified | Not specified | Not specified |

| N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates | Not specified | Not specified | Not specified | Not specified |

Investigation of Biological Interactions and Molecular Mechanisms Strictly Excluding Clinical Human Trial Data, Dosage/administration Information, Safety/adverse Effect Profiles

Biochemical Modulation and Enzyme Inhibition Studies (in vitro and non-human origin)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. nih.gov The inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs. nih.gov While the broader class of N-phenylacetamide derivatives has been investigated for anti-inflammatory properties, specific data on the direct modulatory effect of 2-phenoxy-N-phenylacetamide on COX and LOX enzyme activity is not extensively detailed in the currently available literature. However, related studies on other acetamide (B32628) derivatives show significant inhibitory potential. For instance, certain stabilized rice bran extracts containing various bioactive compounds have demonstrated potent inhibition of COX-1, COX-2, and 5-LOX. researchgate.net This suggests that the acetamide scaffold can be a valuable pharmacophore for developing inhibitors of these pathways. Further research is required to specifically quantify the COX/LOX inhibitory capacity of this compound.

Table 1: COX and LOX Inhibition by Selected Stabilized Rice Bran Extracts

| Extract | IC₅₀ COX-1 (µg/mL) | IC₅₀ COX-2 (µg/mL) | IC₅₀ 5-LOX (µg/mL) |

|---|---|---|---|

| SRB-AI | 305 | 29 | No Inhibition |

| SRB-AII | 310 | 19 | 396 |

| SRB-AIII | 48 | 11 | 197 |

Data sourced from a study on stabilized rice bran extracts, demonstrating the potential for related compounds to inhibit these enzymes. researchgate.net

P-glycoprotein (Pgp), a member of the ATP-binding cassette (ABC) transporter family, is a well-known contributor to multidrug resistance (MDR) in cancer cells. It functions as an efflux pump, reducing intracellular concentrations of chemotherapeutic agents. The human breast cancer cell line MCF-7/ADR is a standard model for studying Pgp-mediated MDR due to its high expression of this transporter. nih.gov Research into compounds that can inhibit Pgp is crucial for overcoming MDR. While direct studies on this compound are limited, the investigation of other molecules in MCF-7/ADR cells highlights the importance of this target. For example, the natural compound honokiol (B1673403) has been shown to down-regulate the expression of P-glycoprotein at both mRNA and protein levels in MCF-7/ADR cells, leading to increased intracellular drug accumulation. nih.gov This demonstrates the feasibility of targeting Pgp to reverse drug resistance and underscores the potential value of screening compounds like this compound for similar activity.

Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) are enzymes targeted for the treatment of various pathological conditions. Studies on novel N-phenylacetamide-based sulfonamides have revealed potent inhibitory activity against these enzymes. nih.gov Specifically, certain isatin (B1672199) N-phenylacetamide sulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) and acetylcholinesterase. nih.govnih.gov

One derivative, compound 2h, demonstrated highly effective inhibition against hCA I and hCA II, with Kᵢ values of 45.10 nM and 5.87 nM, respectively. nih.gov Its activity against the tumor-associated isoform hCA XII (Kᵢ = 7.91 nM) was comparable to the standard inhibitor Acetazolamide (AAZ). nih.gov Similarly, other novel sulfamide (B24259) derivatives have shown potent inhibition of AChE, with Kᵢ values in the picomolar range (4.52±0.61-38.28±6.84 pM). nih.gov These findings indicate that the N-phenylacetamide scaffold is a promising base for developing potent inhibitors of both CA and AChE. nih.govnih.gov

Table 2: Inhibition of Carbonic Anhydrase Isoforms by Derivative 2h

| Enzyme Isoform | Kᵢ of Derivative 2h (nM) | Kᵢ of Acetazolamide (AAZ) (nM) |

|---|---|---|

| hCA I | 45.10 | Not Reported |

| hCA II | 5.87 | Not Reported |

| hCA XII | 7.91 | 5.70 |

Data from a study on isatin N-phenylacetamide based sulphonamides. nih.gov

Bacterial DNA topoisomerases, such as DNA gyrase and topoisomerase IV (which includes the ParE subunit), are essential enzymes for bacterial replication and are validated targets for antibiotics. nih.gov The search for novel bacterial topoisomerase inhibitors (NBTIs) is driven by the need to overcome resistance to existing drugs like fluoroquinolones. nih.gov While specific inhibitory data for this compound against bacterial topoisomerases is not prominently available, the broader class of NBTIs demonstrates that targeting these enzymes is a viable antibacterial strategy. These inhibitors often bind to a site distinct from fluoroquinolones, allowing them to retain potency against resistant strains. nih.gov Further investigation is needed to determine if this compound or its derivatives possess activity against bacterial topoisomerases like ParE or serine proteases.

Recent research has identified the CRP-like protein (Clp) in bacteria as a novel target for antibacterial agents. Studies on a series of 2-oxo-N-phenylacetamide derivatives revealed significant antibacterial activity, particularly against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc). nih.gov

One potent derivative, compound D₁₄, exhibited strong binding activity with the Clp protein from Xoo (Xoo-Clp), showing a Kd value of 0.52 µM. nih.gov This binding affinity was substantially greater than that of commercial bactericides bismerthiazol (B1226852) (BT) (Kd = 183.94 µM) and thiodiazole copper (TC) (Kd = 222.58 µM). nih.gov The interaction with Clp appears to be a key part of the mechanism of action, as treatment with D₁₄ significantly reduced the expression of the clp gene and attenuated the virulence of the bacteria. nih.govacs.org This work provides strong support for Clp as a viable target for new antibacterial agents based on the N-phenylacetamide structure. nih.gov

Table 3: Binding Affinity of Compound D₁₄ and Commercial Bactericides to Xoo-Clp

| Compound | Kd (µM) |

|---|---|

| Derivative D₁₄ | 0.52 |

| Bismerthiazol (BT) | 183.94 |

| Thiodiazole Copper (TC) | 222.58 |

Data from a study on 2-oxo-N-phenylacetamide derivatives. nih.gov

Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor that allows tumor cells to adapt to low-oxygen (hypoxic) environments, a common feature of solid tumors. acu.edu.in HIF-1α, the oxygen-regulated subunit, promotes tumor progression by activating genes involved in angiogenesis, cell proliferation, and metabolism. nih.govmdpi.com Consequently, inhibiting HIF-1α is a promising strategy in cancer therapy. nih.gov

Studies on synthetic Indolephenoxyacetamide (IPA) derivatives, which share a core structure with this compound, have demonstrated their potential as HIF-1α inhibitors. acu.edu.in In one study, a lead IPA analog, compound 8k, was identified as a potent anti-proliferative agent. acu.edu.in Further investigation revealed that its anti-tumor activity was mediated through the inhibition of HIF-1α and the subsequent modulation of downstream targets like Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs). acu.edu.in This suggests that the phenoxyacetamide scaffold can effectively target the HIF-1 signaling pathway, a crucial element in tumor survival and angiogenesis. acu.edu.in

Antimicrobial Spectrum and Efficacy (in vitro and non-human in vivo models)

The antimicrobial properties of this compound and its derivatives have been a subject of scientific investigation, revealing a broad spectrum of activity against various pathogens, including mycobacteria, bacteria, fungi, and parasites. These studies, conducted in laboratory settings and in non-human models, underscore the potential of this chemical scaffold in the development of new antimicrobial agents.

Antitubercular Activity against Mycobacterium tuberculosis Strains (e.g., H37Rv, rifampin-resistant)

Derivatives of this compound have demonstrated notable efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds exhibited potent to moderate activity against the H37Rv strain of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 µg/mL. One of the most potent derivatives also showed an identical MIC value of 4 µg/mL against a rifampin-resistant strain of M. tuberculosis. This suggests that the this compound scaffold could be a promising foundation for the development of affordable antitubercular drugs.

Table 1: Antitubercular Activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

| Compound/Strain | MIC (µg/mL) |

|---|---|

| Derivative 3m vs. M. tuberculosis H37Rv | 4 |

| **Derivative 3m vs. Rifampin-resistant *M. tuberculosis*** | 4 |

| Other Derivatives vs. M. tuberculosis H37Rv | 4 - 64 |

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri)

The antibacterial potential of this compound analogs extends to both Gram-positive and Gram-negative bacteria. A novel series of bis-thiazoles linked to quinoxaline (B1680401) or thienothiophene through a 2-phenoxy-N-arylacetamide group was synthesized and tested for antibacterial activity. One compound in this series demonstrated activity against Staphylococcus aureus comparable to the antibiotic tobramycin, with an inhibition zone of 12 mm. Another compound from this series showed a MIC of 20 mg/mL against Bacillus subtilis.

Furthermore, amide-ether linked 1,4-disubstituted 1,2,3-triazoles containing the this compound moiety have been synthesized and evaluated for their in-vitro antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The synthesized compounds displayed average to good activity against the tested bacterial strains.

While direct studies on this compound against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri are limited, research on related compounds provides insights. For instance, certain sulfone derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have shown good antibacterial activities against Xanthomonas oryzae pv. oryzae. Similarly, allicin-inspired disulfide derivatives have demonstrated anti-Xanthomonas activity against Xanthomonas axonopodis pv. citri.

Table 2: Antibacterial Activity of this compound Analogs

| Compound/Analog | Bacterium | Activity |

|---|---|---|

| Bis-thiazole analog 12a | Staphylococcus aureus | 12 mm inhibition zone |

| Bis-thiazole analog 12b | Bacillus subtilis | MIC of 20 mg/mL |

| Amide-ether linked 1,2,3-triazoles | B. subtilis, S. aureus, P. aeruginosa, E. coli | Average to good |

Antifungal and Antiviral Properties

The this compound core structure has also been explored for its antifungal and antiviral effects. Compounds with this scaffold have demonstrated a range of biological activities, including antiviral properties. For instance, certain N-adamantyl-2-phenoxy-acetamides have been synthesized and evaluated for their antiviral potency against the influenza A/H3N2 subtype virus. One of the derivatives showed antiviral activity similar to that of amantadine. Additionally, derivatives of 1-{[2-(phenoxy)ethoxy]methyl}uracil have shown inhibitory properties against the human immunodeficiency virus type 1 (HIV-1) in vitro.

Antiparasitic Activities (e.g., Antileishmanial, Antimalarial)

The this compound scaffold has been recognized for its potential antiparasitic activities. Research has indicated that compounds with this core structure have demonstrated anti-parasitic effects, contributing to the interest in this chemical class for the development of new therapeutic agents against parasitic diseases.

Cellular Response and Molecular Pathway Elucidation in Non-Human Cell Lines

Investigations into the molecular mechanisms of this compound analogs have primarily been conducted in the context of their anticancer properties, utilizing various non-human cancer cell lines. These studies have begun to unravel the cellular and molecular pathways through which these compounds exert their effects.

Investigating Molecular Pathways Modulated by this compound Analogs

Recent studies have synthesized novel chalcones incorporating a 2-phenoxy-N-arylacetamide moiety and evaluated their effects on cancer cell lines. One such study on MCF-7 (human breast adenocarcinoma) and HEP2 (human larynx carcinoma) cells revealed that a specific chalcone (B49325) derivative induced apoptosis. This was evidenced by the activation of Caspase 8, Caspase 9, p53, and BAX, and the deactivation of BCL2. Furthermore, the compound was found to arrest the cell cycle at the G0/G1 and G2/M phases in MCF7 and HEP2 cells, respectively. Molecular docking studies suggested that this compound has binding affinities for the p53 cancer mutant Y220C and Bcl2.

Another study on phenylacetamide derivatives in MCF-7, MDA-MB-468 (human breast cancer), and PC12 (rat pheochromocytoma) cell lines demonstrated that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. This was indicated by the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as increased caspase 3 activity.

Furthermore, a study focusing on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents found that these compounds induce apoptosis in various human cancer cell lines, including PC3 (prostate carcinoma), MCF-7, and HL-60 (promyelocytic leukemia). The pro-apoptotic effects of these compounds are a key area of investigation into their mechanism of action.

Molecular docking studies have also been employed to predict the binding interactions of phenoxyacetanilide derivatives with cellular targets. In one such study, a derivative showed a low docking score against the COX-2 enzyme, suggesting a potential anti-inflammatory mechanism.

Table 3: Molecular Effects of this compound Analogs in Non-Human Cancer Cell Lines

| Compound/Analog | Cell Line(s) | Observed Effects |

|---|---|---|

| Chalcone with 2-phenoxy-N-arylacetamide | MCF-7, HEP2 | Apoptosis induction (activation of Caspases 8 & 9, p53, BAX; deactivation of BCL2), Cell cycle arrest (G0/G1 and G2/M) |

| Phenylacetamide derivatives | MCF-7, MDA-MB-468, PC12 | Apoptosis induction (upregulation of Bcl-2, Bax, FasL; increased Caspase 3 activity) |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3, MCF-7, HL-60 | Apoptosis induction |

| Phenoxyacetanilide derivative | - | Predicted binding to COX-2 enzyme |

Induction of Apoptosis in Non-Human Cancer Cell Lines

Research into the biological activity of this compound and its derivatives has revealed their potential to induce programmed cell death, or apoptosis, in various non-human cancer cell lines. Studies have demonstrated that these compounds can trigger apoptotic pathways, leading to the inhibition of cancer cell proliferation.

One study investigating a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives reported cytotoxic activity against MCF-7 (human breast adenocarcinoma) and SK-N-SH (human neuroblastoma) cell lines. nih.govresearchgate.net The findings from this research indicated that specific substitutions on the phenoxyacetamide scaffold were effective in inhibiting the growth of these cancer cells.

Further research on a series of eleven phenylacetamide derivatives provided more detailed insights into the apoptotic mechanism. These compounds were tested on MCF-7, MDA-MB-468 (human breast adenocarcinoma), and PC-12 (rat adrenal pheochromocytoma) cell lines. The results showed that the derivatives inhibited cell growth in a dose-dependent manner. The induction of apoptosis was confirmed by TUNEL assay, which detects DNA fragmentation, a hallmark of apoptosis. The study found that these compounds appear to stimulate both the intrinsic and extrinsic apoptotic pathways. This was evidenced by the upregulation of Bax and FasL RNA expression and an increase in caspase 3 activity, key mediators in the apoptotic cascade.

The following table summarizes the findings from in-vitro cytotoxicity studies of this compound derivatives on various non-human cancer cell lines.

| Cell Line | Cancer Type | Compound Series | Key Findings |

| MCF-7 | Human Breast Adenocarcinoma | 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide | Showed cytotoxic activity. nih.govresearchgate.net |

| SK-N-SH | Human Neuroblastoma | 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide | Showed cytotoxic activity. nih.govresearchgate.net |

| MCF-7 | Human Breast Adenocarcinoma | Phenylacetamide derivatives | Exhibited significant cytotoxic effects. |

| MDA-MB-468 | Human Breast Adenocarcinoma | Phenylacetamide derivatives | Demonstrated potent cytotoxic effects. |

| PC-12 | Rat Adrenal Pheochromocytoma | Phenylacetamide derivatives | Showed potent cytotoxic effects. |

Receptor Binding and Signaling Studies in Non-Human Systems

While direct receptor binding studies for this compound are not extensively detailed in the available literature, research into its derivatives provides significant insights into the molecular signaling pathways modulated by this class of compounds. The primary mechanism of action appears to be the induction of apoptosis through the modulation of key signaling proteins rather than binding to a specific single receptor.

Studies have suggested that these compounds can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The activation of the intrinsic pathway is indicated by the upregulation of the pro-apoptotic protein Bax. The extrinsic pathway is implicated through the observed upregulation of Fas Ligand (FasL) RNA expression. Both pathways converge on the activation of executioner caspases, such as caspase-3, which was also shown to be activated by phenylacetamide derivatives.

Furthermore, some research suggests that this compound derivatives may act upon the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.gov This is proposed as a possible mechanism for their anticancer activity, as these pathways are often highly active in malignant cancerous growth. nih.gov However, this is noted as an area for future research and the direct interaction with components of the COX/LOX pathways has not been fully elucidated. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts (non-human, non-clinical focus)

Structure-activity relationship (SAR) studies on derivatives of this compound have provided valuable information on the chemical features that influence their cytotoxic and anticancer activities. By modifying different parts of the core structure, researchers have been able to identify substituents that enhance or diminish the biological effects of these compounds in non-human, non-clinical contexts.

A study on a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed several key SAR insights. It was found that the presence of halogen atoms on the aromatic ring generally favors anticancer activity. nih.govresearchgate.net More specifically:

A bromine (Br) group at the 4-position of the phenoxy ring significantly contributes to the enhancement of inhibitory activity. nih.gov

A nitro (NO2) group at the 4-position of the phenoxy nucleus, combined with a 1-(4-chlorophenyl)ethanamine (B1294507) moiety, results in a potent antiproliferative agent against both MCF-7 and SK-N-SH cell lines. nih.gov

Conversely, substituents such as tert-butyl, methoxy (B1213986), and nitro at the 4-position of the N-phenyl ring were found to result in poor growth inhibition against the tested cancer cell lines. nih.gov

Another study focusing on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives provided further SAR data. The findings indicated that compounds featuring a nitro (NO2) moiety demonstrated higher cytotoxic effects compared to those with a methoxy (OCH3) moiety.

The table below summarizes the observed structure-activity relationships for this compound derivatives in non-human biological systems.

| Core Structure Modification | Substituent | Position | Effect on Cytotoxicity/Anticancer Activity |

| Phenoxy Ring | Bromine (Br) | 4-position | Significantly enhances inhibitory activity. nih.gov |

| Phenoxy Ring | Nitro (NO2) | 4-position | Potent antiproliferative activity. nih.gov |

| N-Phenyl Ring | tert-Butyl | 4-position | Does not contribute to cytotoxicity; poor growth inhibition. nih.gov |

| N-Phenyl Ring | Methoxy (OCH3) | 4-position | Does not contribute to cytotoxicity; poor growth inhibition. nih.gov |

| N-Phenyl Ring | Nitro (NO2) | 4-position | Does not contribute to cytotoxicity; poor growth inhibition. nih.gov |

| General | Halogens | Aromatic Rings | Generally favors anticancer activity. nih.govresearchgate.net |

| General | Nitro (NO2) Moiety | General | Higher cytotoxic effect compared to methoxy moiety. |

| General | Methoxy (OCH3) Moiety | General | Lower cytotoxic effect compared to nitro moiety. |

Applications in Chemical Biology and Advanced Materials Strictly Excluding Clinical and Human Oriented Uses

Role as Chemical Probes and Molecular Tools for Biological Investigations

While direct applications of 2-phenoxy-N-phenylacetamide as a chemical probe are not extensively documented, its core structure is analogous to other acetamide (B32628) derivatives that have been successfully developed into molecular tools for biological research. For instance, arylacetamide derivatives have been conjugated with fluorescent moieties to create probes for labeling and visualizing biological targets such as receptors in cells. This suggests the potential for this compound to be similarly modified. By attaching a fluorophore to the phenoxy or phenyl ring, it is conceivable that novel fluorescent probes could be synthesized. These probes could be designed to investigate biological processes and interactions at a molecular level, provided they exhibit specific binding to a target of interest. The development of such tools would be contingent on further research to identify specific biological targets and to optimize the photophysical properties of the resulting fluorescent conjugates.

Scaffold for the Design and Synthesis of Novel Biologically Active Compounds (non-drug development emphasis)

The this compound framework is a recognized privileged scaffold in medicinal and agricultural chemistry, indicating its importance in the development of various biologically active compounds. nih.gov Its synthetic accessibility allows for the straightforward creation of diverse chemical libraries through modification at several key positions. nih.gov Researchers have utilized this scaffold to generate a multitude of derivatives with a wide array of biological activities, including antibacterial and antiparasitic effects. nih.govnih.gov

The versatility of the this compound core lies in the ability to introduce various substituents on both the phenoxy and the N-phenyl rings, as well as to modify the acetamide linker. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, thereby influencing its biological activity. The exploration of this chemical space has led to the identification of numerous compounds with potent effects in non-clinical biological systems.

Applications in Agrochemical Science

The this compound scaffold has been extensively investigated for its potential applications in agriculture, leading to the development of derivatives with significant herbicidal, fungicidal, insecticidal, and nematicidal properties.

Derivatives of phenoxyacetic acid, a related structural class, are known to possess herbicidal activity. mdpi.com This has prompted research into this compound derivatives for similar applications. By modifying the substituents on the aromatic rings, researchers have been able to fine-tune the herbicidal effects of these compounds. The mode of action often involves the disruption of plant growth processes.

In addition to herbicidal effects, certain derivatives can act as plant growth regulators (PGRs). researchgate.netrsc.org PGRs are used to modify plant growth in various ways, such as suppressing shoot growth or increasing branching. rsc.org The ability to control plant growth through chemical means is a valuable tool in modern agriculture for improving crop yield and quality.

The this compound structure has proven to be a fruitful starting point for the synthesis of novel fungicides. Research has shown that introducing specific substituents on the phenoxy and phenyl rings can lead to compounds with potent activity against a range of plant pathogenic fungi. For example, certain 2-(substituted phenoxymethyl)phenyl-2-methoxyiminoacetamides have demonstrated significant fungicidal activity, with the nature and position of the substituents greatly influencing the efficacy and spectrum of activity.

Similarly, the scaffold has been utilized to develop new insecticidal agents. By creating libraries of this compound derivatives, researchers have identified compounds with notable activity against various insect pests. For instance, novel derivatives have been synthesized and tested against the cotton leafworm, Spodoptera littoralis, with some compounds exhibiting excellent insecticidal efficacy. nih.gov

Table 1: Fungicidal and Insecticidal Activity of Selected this compound Derivatives

| Compound Type | Target Organism | Observed Effect |

| 2-(substituted phenoxymethyl)phenyl-2-methoxyiminoacetamides | Various crop fungi | Potent fungicidal activity |

| N-(4-chlorophenyl)-2-phenoxyacetamide derivatives | Spodoptera littoralis (cotton leafworm) | Excellent insecticidal efficacy |

This table is for illustrative purposes and represents findings from various studies on derivatives of the core compound.

Plant-parasitic nematodes, such as the root-knot nematode Meloidogyne incognita, are a significant threat to agriculture, causing substantial crop damage. The search for effective and environmentally safer nematicides has led to the investigation of various chemical classes, including derivatives of this compound. Studies have shown that certain phenolic compounds, which share structural similarities, exhibit nematicidal activity by affecting larval motility and egg hatching. While direct studies on this compound are limited in this specific application, the broader class of related aromatic compounds shows promise. For example, N-phenylacetamide derivatives containing a 4-arylthiazole moiety have displayed excellent nematicidal activity against M. incognita.

Table 2: Nematicidal Activity of a Phenylacetamide Derivative Against M. incognita

| Compound | Concentration (µg/mL) | Mortality after 24h (%) |

| A23 (a 4-arylthiazole derivative) | 500 | 100 |

| A23 (a 4-arylthiazole derivative) | 100 | 53.2 |

Data from a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties.

Integration in Materials Science and Supramolecular Chemistry

While the direct integration of this compound into polymers or functional coatings is not widely reported, its structural features suggest potential in materials science. The presence of aromatic rings and an amide group allows for various intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions are fundamental to the field of crystal engineering, where the goal is to design and synthesize crystalline solids with desired structures and properties.

The crystal structure of related compounds, such as 2-chloro-N-phenylacetamide, reveals the formation of infinite chains through N-H···O hydrogen bonds. This self-assembly behavior is crucial for the development of supramolecular structures. By strategically modifying the this compound scaffold, it may be possible to control the formation of specific supramolecular assemblies, leading to new materials with unique optical, electronic, or mechanical properties. The phenoxyacetamide moiety can also be used as a directing group in chemical synthesis to achieve specific C-H functionalization, opening avenues for creating more complex molecules for materials applications. Further research in this area could unlock the potential of this compound and its derivatives as building blocks for novel functional materials.

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Highly Efficient Synthetic Methodologies for 2-Phenoxy-N-Phenylacetamide and Its Analogs

While established methods for synthesizing the this compound core exist, there is a continuous need for more efficient, versatile, and environmentally friendly approaches. Traditional multi-step syntheses can be time-consuming and may generate significant waste. Future research should focus on the development of novel synthetic strategies that offer higher yields, broader substrate scope, and improved atom economy.

Promising avenues include the use of microwave-assisted and ultrasound-assisted organic synthesis. These techniques have the potential to dramatically reduce reaction times and improve yields. For instance, an ultrasound-assisted method has been proposed as a more rapid and environmentally friendly route for synthesizing related structures organic-chemistry.org. Another area of exploration is the development of one-pot reactions where multiple synthetic steps are combined into a single procedure, thereby minimizing purification steps and solvent usage. Methodologies such as the Leuckart reaction have been utilized for the synthesis of certain derivatives, but expanding the repertoire of efficient reactions is crucial organic-chemistry.orgresearchgate.net. The synthesis often involves the reaction of a phenol (B47542) with a haloacetic acid derivative, followed by amidation. For example, 2-chloro-N-phenylacetamide can be synthesized from aniline (B41778) and chloroacetyl chloride, serving as a key intermediate nih.gov. Exploring novel catalytic systems, including phase transfer catalysts, could also enhance the efficiency of these standard reactions.

| Synthetic Approach | Key Features | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Rapid reaction times, improved yields, higher purity. |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Employs ultrasonic waves to induce chemical reactions. | Increased reaction rates, enhanced mass transfer, environmentally friendly organic-chemistry.org. |

| One-Pot Syntheses | Multiple reaction steps are performed in a single reactor. | Reduced waste, time and cost savings, increased efficiency. |

| Novel Catalytic Systems | Use of advanced catalysts (e.g., phase transfer, organometallic). | Higher selectivity, milder reaction conditions, lower catalyst loading. |

Deeper Mechanistic Understanding of Chemical Reactivity and Selectivity

A thorough understanding of the reaction mechanisms governing the synthesis of this compound is essential for optimizing reaction conditions and controlling product selectivity. The two key bond formations in its synthesis are the ether linkage (phenoxy group) and the amide bond.

The formation of the phenoxy ether linkage often proceeds via a Williamson ether synthesis, which is a classic S\textsubscript{N}2 reaction between a phenoxide ion and an alkyl halide wikipedia.org. Future research could employ a combination of experimental kinetic studies and computational modeling to elucidate the finer details of this reaction for the specific substrates involved. This includes investigating the influence of solvent, temperature, and the nature of the base on reaction rates and the formation of potential byproducts researchgate.net. The choice of solvent, for example, can have a significant impact on regioselectivity, affecting the ratio of O-alkylation versus C-alkylation products researchgate.net.

Similarly, the amide bond formation, typically an acylation of aniline or its derivatives with a phenoxyacetyl chloride or acid, warrants deeper mechanistic investigation. Computational studies on related N-phenylacetamides have used molecular quantities like electrostatic potential at the carbonyl carbon atom as an accurate index for predicting reactivity in hydrolysis reactions acs.org. Applying similar theoretical approaches could provide valuable insights into the transition states and energy barriers of the acylation step, allowing for the rational design of more efficient reactions. Understanding these mechanisms is crucial for controlling selectivity, especially when working with substrates bearing multiple reactive sites.

Identification and Characterization of Undiscovered Biological Targets and Pathways (non-human, non-clinical)

The this compound scaffold has been associated with a diverse array of biological activities, including antimycobacterial, antiparasitic, antiviral, and anti-inflammatory effects researchgate.netgoogle.com. However, the specific molecular targets and pathways responsible for many of these actions remain to be fully characterized. Future research should aim to move beyond preliminary screening and identify the precise non-human, non-clinical biological targets through which these compounds exert their effects.

For example, derivatives have shown activity against Leishmania braziliensis and potent anti-tuberculosis activity organic-chemistry.orggoogle.com. Identifying the specific enzymes or proteins in these organisms that are inhibited by the compounds is a critical next step. Other reported activities include the inhibition of P-glycoprotein (Pgp) efflux transporters and acetylcholinesterase (AChE) researchgate.netnih.gov. Further studies could explore the potential of these compounds as inhibitors of other transport proteins or enzymes in non-human systems. Some research suggests that these compounds may act on the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, a hypothesis that warrants further investigation to confirm the mechanism of their anti-inflammatory properties researchgate.net.

| Reported Biological Activity | Potential Area for Target Identification Research |

| Antiparasitic (e.g., Antileishmanial) | Identification of essential enzymes or metabolic pathways in Leishmania species inhibited by the compounds organic-chemistry.org. |

| Antimycobacterial / Anti-tuberculosis | Characterization of the molecular target within Mycobacterium tuberculosis google.com. |

| Anti-inflammatory | Elucidation of the specific interactions with components of the COX/LOX pathways or other inflammatory mediators researchgate.netresearchgate.net. |

| AChE Inhibition | Exploring potential applications in agricultural pest control by targeting the nervous systems of insects. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transformative tools in chemical and materials science that can significantly accelerate the research and development of new this compound analogs acs.orgsemanticscholar.org. These computational approaches can be integrated into various stages of the research pipeline.

Furthermore, AI and ML can be instrumental in predicting the biological activity and other properties of virtual compounds before they are synthesized. By developing Quantitative Structure-Activity Relationship (QSAR) models, researchers can screen large virtual libraries of this compound derivatives to identify candidates with the highest probability of desired activity derpharmachemica.com. Generative AI models can even design entirely new molecules from scratch that are optimized for specific properties semanticscholar.orgnih.gov. This in silico screening and design process can save considerable time and resources by focusing laboratory efforts on the most promising candidates.

Development of Sustainable and Environmentally Benign Production Methods

In line with the growing emphasis on green chemistry, a significant future challenge is the development of sustainable and environmentally benign methods for the production of this compound and its analogs. This involves minimizing the use of hazardous solvents, reducing energy consumption, and utilizing renewable resources where possible.

As mentioned, techniques like ultrasound and microwave-assisted synthesis represent steps toward greener chemical processes organic-chemistry.org. Future work could focus on adapting these syntheses to use greener solvents, such as water or bio-derived solvents, or even solvent-free conditions.

Another promising frontier is the exploration of biocatalysis. The use of enzymes or whole-cell systems for key synthetic steps could offer high selectivity under mild conditions, significantly reducing the environmental impact. For example, research into the microbial production of precursors like 2-phenylacetic acid from renewable substrates demonstrates the potential of biotechnological routes for producing key chemical building blocks sustainably chemistrytalk.org. Applying enzymatic or microbial methods to the synthesis of the phenoxy ether or amide bond in the this compound scaffold is a challenging but potentially highly rewarding area for future research.

Q & A

Basic Research Questions

Q. What are the standard safety protocols for handling 2-phenoxy-N-phenylacetamide in laboratory settings?

- Methodological Answer : Experiments involving this compound require strict adherence to safety measures: